molecular formula C14H8O4 B3328571 Disalicylide CAS No. 486-58-8

Disalicylide

Cat. No.: B3328571
CAS No.: 486-58-8
M. Wt: 240.21 g/mol
InChI Key: MLSVGAXOQBMEGH-UHFFFAOYSA-N
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Description

Disalicylide, also known as dibenzo[b,f][1,5]dioxocin-6,12-dione, is an organic compound with the molecular formula C14H8O4. It is a bimolecular cyclic ester of salicylic acid. This compound is known for its unique structural properties and has been studied for various applications in chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Disalicylide can be synthesized through the reaction of salicylic acid with phosgene in the presence of triethylamine. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of phosgene, a toxic and hazardous reagent, requires stringent safety measures and proper handling protocols in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Disalicylide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction typically yields hydroxy derivatives of this compound.

    Substitution: Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.

    Biology: Disalicylide derivatives have shown potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in treating various diseases.

    Industry: This compound is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of disalicylide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and the derivatives of this compound being studied .

Comparison with Similar Compounds

Disalicylide is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:

Properties

IUPAC Name

benzo[c][1,5]benzodioxocine-6,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4/c15-13-9-5-1-3-7-11(9)17-14(16)10-6-2-4-8-12(10)18-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSVGAXOQBMEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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